molecular formula C17H15NO2S2 B15089687 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide

Cat. No.: B15089687
M. Wt: 329.4 g/mol
InChI Key: LEVCZGZIIOTOET-UHFFFAOYSA-N
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Description

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide is a sulfinyl-containing acetamide derivative featuring a benzo[b]thiophen-2-yl moiety. This compound belongs to a class of molecules where the acetamide core is functionalized with heterocyclic and sulfur-containing groups, which are critical for modulating electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[[2-(1-benzothiophen-2-yl)phenyl]methylsulfinyl]acetamide

InChI

InChI=1S/C17H15NO2S2/c18-17(19)11-22(20)10-13-6-1-3-7-14(13)16-9-12-5-2-4-8-15(12)21-16/h1-9H,10-11H2,(H2,18,19)

InChI Key

LEVCZGZIIOTOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CS(=O)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by cyclization to form the benzothiophene core

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs catalytic processes due to their efficiency and scalability. The use of palladium catalysts in Sonogashira coupling reactions is a common approach, allowing for the formation of carbon-carbon bonds under mild conditions . This method is advantageous for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiophenes, which can be further utilized in various applications .

Scientific Research Applications

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiophene core is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Benzo[b]thiophene-Containing Malonates

Compounds such as Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate () share the benzo[b]thiophen-2-yl group but differ in their ester substituents (ethyl, propyl, benzyl) and the presence of a malonate core. These compounds were synthesized using a Q catalyst (10 mol%) at 25°C over 72–96 hours, yielding 75–82% .

Benzothiazole Derivatives

2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide (–4) replaces the benzo[b]thiophene with a benzothiazole ring and uses a sulfanyl (S-) linker. Such compounds are synthesized via nucleophilic substitution between benzothiazole-2-thiol and activated acetamide intermediates . The sulfinyl group in the target compound may confer enhanced polarity and oxidative stability compared to sulfanyl analogs.

Sulfonyl Acetamides

Modafinil sulfone (2-(Benzhydrylsulfonyl)acetamide) () features a sulfonyl (SO₂) group instead of sulfinyl (SO). Sulfonyl groups are more electron-withdrawing and may reduce metabolic lability compared to sulfinyl groups, which are prone to redox reactions .

Physical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

  • Melting Points : Benzo[b]thiophene-containing malonates exhibit melting points between 92–127°C, influenced by ester chain length (e.g., dipropyl vs. dibenzyl derivatives) .
  • Spectral Data : NMR (¹H, ¹³C) and mass spectrometry (ESI, HREI) are critical for confirming structures. For example, N-(benzo[d]thiazol-2-ylmethyl)-2-(4-methoxyphenyl)acetamide () shows aromatic proton shifts at δ 7.2–8.1 ppm and carbonyl signals near δ 170 ppm .

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